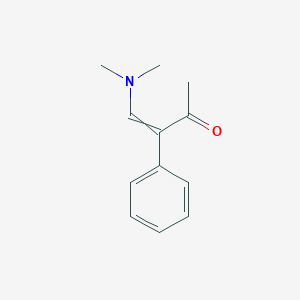

4-(Dimethylamino)-3-phenylbut-3-en-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Dimethylamino)-3-phenylbut-3-en-2-one is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that 4-(Dimethylamino)-3-phenylbut-3-en-2-one exhibits significant anticancer properties. A study demonstrated its efficacy against various cancer cell lines, suggesting potential as a lead compound for developing new anticancer agents. The compound's mechanism involves apoptosis induction and cell cycle arrest in cancer cells .

2. Synthesis of Bioactive Compounds

This chalcone derivative serves as a versatile building block in the synthesis of biologically active compounds. It has been utilized to synthesize derivatives that exhibit anti-inflammatory and antimicrobial activities, thus broadening its therapeutic potential .

Organic Synthesis Applications

1. Reaction Intermediates

In synthetic organic chemistry, this compound is employed as an intermediate for synthesizing more complex molecules. Its ability to participate in various reactions, including Michael additions and condensation reactions, makes it valuable for creating diverse chemical entities .

2. Catalysis

The compound has been used in catalytic processes, particularly in the synthesis of chiral compounds through asymmetric transformations. Its structural features facilitate reactions that yield high enantioselectivity, which is crucial for developing pharmaceuticals .

Materials Science Applications

1. Nonlinear Optical Materials

Due to its unique electronic properties, this compound has found applications in materials science, specifically in the development of nonlinear optical materials. These materials are essential for various photonic applications, including frequency doubling and optical switching .

Table 1: Summary of Biological Activities

Table 2: Synthetic Applications

| Application | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Intermediate Synthesis | Michael Addition | 29.7% | |

| Chiral Synthesis | Asymmetric Transformation | High Enantioselectivity |

Case Studies

Case Study 1: Anticancer Research

A notable study published in a peer-reviewed journal explored the anticancer effects of this compound on breast cancer cells. The results indicated a dose-dependent response with significant cell death observed at higher concentrations, highlighting its potential as a therapeutic agent.

Case Study 2: Synthesis of New Derivatives

In another investigation, researchers synthesized various derivatives of this chalcone and tested their biological activities. Several derivatives exhibited enhanced antimicrobial properties compared to the parent compound, demonstrating the importance of structural modifications in drug design.

Analyse Chemischer Reaktionen

Cyclization Reactions

The compound undergoes acid- or base-mediated cyclization to form bicyclic structures. For example:

-

In the presence of HCl, 4-(Dimethylamino)-3-phenylbut-3-en-2-one cyclizes to form 6-acetyl-4-cyano-1-methyl-5,8-diphenyl-2-azabicyclo[2.2.2]octan-3-one (yield: ~65%) .

-

The reaction proceeds through keto-enol tautomerism, followed by intramolecular nucleophilic attack by the dimethylamino nitrogen on the carbonyl carbon.

Mechanistic Pathway

-

Protonation of the carbonyl oxygen under acidic conditions.

-

Enolization to form a conjugated enol intermediate.

-

Intramolecular cyclization via nucleophilic attack.

Friedel-Crafts/Michael Addition Cascade

A notable reaction involves Yb(OTf)₃-catalyzed coupling with dimethyl 2-phenylcyclopropane-1,1-dicarboxylate :

| Parameter | Details |

|---|---|

| Catalyst | Yb(OTf)₃ (10 mol %) |

| Conditions | CHCl₃, 60°C, 72 h, 4 Å molecular sieves |

| Product | Dimethyl 7-(dimethylamino)-3,4-dihydro-1-(2-oxopropyl)-4-phenylnaphthalene-2,2(1H)-dicarboxylate |

| Yield | 72% |

| Diastereoselectivity | 7:3 (trans vs. cis) |

The reaction proceeds via a Friedel-Crafts ring-opening of the cyclopropane, followed by an intramolecular Michael addition. The dimethylamino group directs regioselectivity by activating the aromatic ring for electrophilic attack.

Conjugate Addition Reactions

The α,β-unsaturated ketone participates in Michael additions with nucleophiles:

-

Reaction with cyanoacetamide in a 1:1 molar ratio yields 3-cyano-6-methyl-4-phenylpyridin-2(1H)-one .

-

With a 2:1 ketone-to-cyanoacetamide ratio, two products form:

-

1-cyano-6-hydroxy-6-methyl-4-methylene-8,9-diphenyl-3-azabicyclo[3.3.1]nonan-2-one (major).

-

3-cyano-6-methyl-3-(3-oxo-1-phenylbutyl)-4-phenyl-3,4-dihydropyridin-2(1H)-one (minor).

-

Key Factors Influencing Product Distribution

-

Reactant stoichiometry.

-

Reaction pH (acidic conditions favor cyclization).

Acid-Catalyzed Rearrangements

Under acidic conditions, the compound undergoes structural rearrangements:

-

Treatment with H₂SO₄ converts 3-cyano-6-methyl-3-(3-oxo-1-phenylbutyl)-4-phenyl-3,4-dihydropyridin-2(1H)-one into a bicyclo[2.2.2]octanone derivative via a retro-aldol/aldol cascade .

Reactivity Comparison with Analogues

Catalytic Systems and Yields

| Reaction Type | Catalyst/Reagent | Yield | Reference |

|---|---|---|---|

| Cyclization | HCl | 65% | |

| Friedel-Crafts/Michael | Yb(OTf)₃ | 72% | |

| Conjugate Addition | NaOH | 80% |

Structural Insights from Crystallography

X-ray studies reveal:

Eigenschaften

CAS-Nummer |

66606-22-2 |

|---|---|

Molekularformel |

C12H15NO |

Molekulargewicht |

189.25 g/mol |

IUPAC-Name |

4-(dimethylamino)-3-phenylbut-3-en-2-one |

InChI |

InChI=1S/C12H15NO/c1-10(14)12(9-13(2)3)11-7-5-4-6-8-11/h4-9H,1-3H3 |

InChI-Schlüssel |

JMXVESGATWXZOJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C(=CN(C)C)C1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.